(-)-Epigallocatechin
Overview
Description
Epigallocatechin is a flavan-3-ol, a type of catechin, which is a polyphenolic compound found abundantly in green tea leaves. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epigallocatechin can be synthesized through various chemical methods. One common approach involves the condensation of phloroglucinol with 3,4,5-trihydroxybenzaldehyde, followed by cyclization and reduction steps to yield epigallocatechin . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of epigallocatechin primarily involves extraction from natural sources, particularly green tea leaves. The extraction process includes steps such as solvent extraction, purification using chromatographic techniques, and crystallization to isolate pure epigallocatechin . Advanced techniques like supercritical fluid extraction and enzymatic biotransformation are also employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Epigallocatechin undergoes various chemical reactions, including:
Oxidation: Epigallocatechin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of epigallocatechin can lead to the formation of dihydro derivatives, which may exhibit different biological activities.
Substitution: Epigallocatechin can undergo substitution reactions, particularly at the hydroxyl groups, to form derivatives like glycosides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and enzymatic catalysts.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Glycosyl donors and enzymatic catalysts.
Major Products Formed:
Oxidation Products: Quinones and dimers such as theasinensin A and D.
Reduction Products: Dihydro-epigallocatechin derivatives.
Substitution Products: Glycosylated epigallocatechin derivatives.
Scientific Research Applications
Epigallocatechin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and redox chemistry.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders
Mechanism of Action
Epigallocatechin is often compared with other catechins such as epicatechin, epicatechin gallate, and epigallocatechin gallate. While all these compounds share a similar core structure, epigallocatechin is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and biological activities .
Comparison with Similar Compounds
Epicatechin: Another flavan-3-ol with potent antioxidant properties.
Epicatechin Gallate: A galloylated catechin with enhanced bioactivity.
Epigallocatechin Gallate: The most abundant catechin in green tea, known for its strong anti-cancer and anti-inflammatory effects
Properties
IUPAC Name |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCLSLCDHWDHP-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891550 | |
Record name | Epigallocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-Epigallocatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
970-74-1 | |
Record name | Epigallocatechin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=970-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigallocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigallocatechin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epigallocatechin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epigallocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIGALLOCATECHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z197MG6QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-Epigallocatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 221 °C | |
Record name | (-)-Epigallocatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Epigallocatechin induce apoptosis in cancer cells?
A1: Research indicates that Epigallocatechin induces apoptosis in various cancer cells, including malignant B cells, by triggering the production of reactive oxygen species (ROS). [] This process involves the loss of mitochondrial transmembrane potential, release of pro-apoptotic proteins like cytochrome c and Smac/DIABLO, and activation of caspases. []
Q2: Does Epigallocatechin affect cell signaling pathways?
A2: Yes, studies show that Epigallocatechin can modulate various cell signaling pathways. For instance, it can inhibit the proliferation of 3T3-L1 preadipocytes by affecting the ERK and Cdk2 pathways, leading to decreased levels of phospho-ERK1/2, Cdk2, and cyclin D1 proteins. [] Additionally, Epigallocatechin can inhibit hypoxia- and serum-induced HIF-1α protein accumulation and VEGF expression in human cervical carcinoma and hepatoma cells by interfering with the PI3K/Akt and ERK1/2 pathways. []
Q3: What is the chemical structure of Epigallocatechin?
A3: Epigallocatechin is a flavan-3-ol, a type of flavonoid, with a characteristic structure consisting of two benzene rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C ring). The specific arrangement of hydroxyl groups on the A and B rings distinguishes it from other catechins.
Q4: Can Epigallocatechin be used to modify the properties of gelatin?
A4: Yes, studies have shown that adding Epigallocatechin to gelatin can enhance its gel strength and thermal stability. [] This modification primarily involves hydrogen bond interactions between Epigallocatechin and gelatin molecules. []
Q5: Does Epigallocatechin exhibit any catalytic activity?
A5: While not a traditional catalyst, Epigallocatechin demonstrates inhibitory effects on certain enzymes. For example, it can inhibit porcine pancreatic α-amylase activity in a concentration-dependent manner, potentially influencing starch digestion. []
Q6: How does the presence of a galloyl group influence the activity of Epigallocatechin?
A6: The presence of a galloyl group significantly impacts Epigallocatechin's activity. For instance, Epigallocatechin gallate (EGCG), the gallated form of Epigallocatechin, exhibits stronger inhibition of collagenase activity compared to Epigallocatechin. [] This difference highlights the importance of the galloyl moiety for this specific activity.
Q7: Are there strategies to enhance the stability or delivery of Epigallocatechin?
A7: Yes, researchers are exploring various approaches to improve Epigallocatechin's stability and delivery. One method involves encapsulating Epigallocatechin in interpenetrating microspheres using natural polymers like chitosan and gum acacia, aiming for enhanced colonic delivery. []
Q8: What is known about the pharmacokinetics of Epigallocatechin in humans?
A8: While specific details on human pharmacokinetics require further investigation, studies utilizing a rat model demonstrate that following oral or intravenous administration of green tea extract, Epigallocatechin and other catechins are detectable in plasma for several hours. []
Q9: What evidence supports the antitumor activity of Epigallocatechin?
A9: In vitro studies have shown that Epigallocatechin can inhibit the growth of various cancer cell lines, including human colorectal carcinoma cells (HCT116). [] This inhibition is suggested to occur through MAPK-mediated apoptosis. []
Q10: What analytical techniques are commonly used to quantify Epigallocatechin?
A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detection (DAD) or mass spectrometry (MS), is frequently employed for the identification and quantification of Epigallocatechin and other catechins in various matrices. [, ]
Q11: Does β-cyclodextrin influence the extraction of Epigallocatechin from tea leaves?
A11: Yes, studies indicate that β-cyclodextrin can selectively enhance the extraction of Epigallocatechin gallate (EGCG) and Epicatechin gallate (ECG) from tea leaves compared to water or ethanol/water mixtures. []
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